6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine -

6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

Catalog Number: EVT-6054443
CAS Number:
Molecular Formula: C20H19ClN6O
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist. It is under clinical development for potential use in treating anxiety and mood disorders. Studies have shown that it exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose. []

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a selective 5-HT1A receptor antagonist. It is a valuable tool for studying 5-HT1A receptor-mediated responses in various brain regions, including the dorsal raphe nucleus (DRN) and the CA1 hippocampal region. Studies have shown that WAY-100635 effectively antagonizes the effects of 5-HT1A receptor agonists in these regions. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405)

  • Compound Description: WAY-101405 is a potent, selective, orally bioavailable, silent 5-HT1A receptor antagonist. It has demonstrated efficacy in enhancing memory and reversing cognitive impairment in rodent models. It has also been shown to increase extracellular acetylcholine levels in the dorsal hippocampus of rats. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor derived from the 2-aminothiazole scaffold. It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Src, Lck, and Abl. Dasatinib has demonstrated oral efficacy in inhibiting proinflammatory cytokine production and is currently in clinical trials for treating chronic myelogenous leukemia. []

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

    • Compound Description: MDL-899 is a long-acting antihypertensive vasodilator that effectively lowers blood pressure in hypertensive rats and dogs. Its mechanism of action involves reducing total peripheral resistance while increasing heart rate and cardiac output. MDL-899 has a slow onset and long duration of action, making it suitable for once-daily dosing. []

    6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives

    • Compound Description: These compounds represent a class of chemical entities explored for their potential as 5-HT receptor ligands. The synthesis and characterization of these derivatives contribute to the broader understanding of structure-activity relationships in 5-HT receptor pharmacology. []

    1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

    • Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It shows promise in treating migraine by blocking CGRP receptors. BIBN4096BS displays high selectivity for CGRP receptors over adrenomedullin receptors. []
    • Compound Description: This compound is a tyrosine kinase inhibitor with potential applications in treating immunological and oncological diseases. It exhibits inhibitory activity against tyrosine kinases, essential enzymes in various cellular processes, including cell growth, differentiation, and survival. []

    4-[(4-Methyl-1-piperazinyl)methyl]-n-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate)

    • Compound Description: Imatinib mesylate, better known as Gleevec, is a widely used anticancer drug for treating chronic myeloid leukemia (CML) and other malignancies. It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl tyrosine kinase, which is constitutively activated in CML. []

    4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives

    • Compound Description: This group of compounds exhibits potent and selective inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. They have shown promising results in preclinical studies, particularly in suppressing neointima formation following balloon injury in rat carotid arteries. These findings suggest their potential use in treating cardiovascular diseases. []

    N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides

    • Compound Description: These compounds are acrylamide derivatives exhibiting antiallergic properties. They demonstrate potent inhibitory activity against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase. In particular, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl] butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p) shows promising antiallergic activity with a favorable safety profile. []

    (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

    • Compound Description: BMS-279700 is an orally active, potent, and selective inhibitor of the Src-family kinase p56Lck. This compound exhibits potent in vitro activity against p56Lck, effectively inhibiting T cell proliferation. BMS-279700 also demonstrates oral bioavailability and blocks the production of proinflammatory cytokines in vivo, making it a promising candidate for treating inflammatory and autoimmune diseases. []
    • Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist with potential for treating bladder dysfunction. It demonstrates efficacy in increasing bladder volume capacity in conscious rats and guinea pigs without affecting bladder contractility. Additionally, Rec 15/3079 shows minimal central nervous system side effects, making it a promising candidate for treating overactive bladder. []

    1-[ω-(4-Aryl-1-piperazinyl)alkyl]-1-aryl ketones

    • Compound Description: These compounds are a series of arylpiperazine derivatives designed as potential 5-HT7 receptor ligands. Within this series, several compounds, such as 6-[4-(3-benzisoxazolyl)-1-piperazinyl]-1-(2-hydroxyphenyl)-1-hexanone (40) and its methoxy analog (43), exhibit high affinity and agonist activity at the 5-HT7 receptor. []

    3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

    • Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, both in vitro and in vivo. The major metabolic pathways include thiazolidinone ring cleavage, sulfide oxidation to sulfoxide and sulfone metabolites, and N-dealkylation at the piperazine ring. []

    2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide

      [N(E),aS]-2-(Diphenylphosphino)-a-methyl-N-(phenyl-2-pyridinyl-methylene)-benzenemethanamine

      • Compound Description: This compound serves as a chiral P,N,N-ligand in copper-catalyzed asymmetric propargylic substitution and cycloaddition reactions. Its chirality enables the synthesis of enantiomerically enriched compounds, which are crucial in drug development and other fields where stereochemistry plays a significant role. []

      Alkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-5-[2-(4,5-dihydro-4,4-dimethyloxazolin-2-yl)]-3-pyridinecarboxylates

      • Compound Description: These compounds represent a class of calcium channel antagonists that interact with smooth muscle. They exhibit weaker activity compared to the reference drug nifedipine but are structurally similar to dihydropyridine calcium channel antagonists. These compounds are useful tools for studying structure-activity relationships in calcium channel blockers. []
      • Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds with anti-inflammatory properties. They inhibit the expression of inducible nitric-oxide synthase (iNOS) induced by tumor necrosis factor-α (TNF-α) in rat tracheal smooth muscle cells. This inhibition is mediated through the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) pathway, suggesting potential therapeutic applications for inflammatory airway diseases. []
      • Compound Description: These are copper(II) complexes incorporating Norfloxacin (NFA), a quinolone antibiotic, and various polypyridyl ligands (phen=1,10-phenanthroline, tatp=1,4,8,9-tetraazatniphen-ylene, dppz=dipyrido[3,2-a; 2′,3′-c]phenazine, and n-phen=5-nitro-1,10-phenanthroline). These complexes have been studied for their interactions with DNA and their antibacterial activity against M. smegmatis. []

      Properties

      Product Name

      6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

      IUPAC Name

      (4-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone

      Molecular Formula

      C20H19ClN6O

      Molecular Weight

      394.9 g/mol

      InChI

      InChI=1S/C20H19ClN6O/c21-16-6-4-15(5-7-16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-3-1-2-10-22-17/h1-10H,11-14H2,(H,22,23,24)

      InChI Key

      RYIDFYSMAQEQFP-UHFFFAOYSA-N

      Canonical SMILES

      C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.